KRAS inhibitor-14

KRAS G12C Biochemical Assay Small Molecule Inhibitor

KRAS inhibitor-14 (compound 3-22) is a structurally distinct KRAS G12C inhibitor with a confirmed ~1.8-fold biochemical potency advantage over its direct analog KRAS inhibitor-16. Its >30-fold cellular selectivity window (MIA PaCa-2 p-ERK IC₅₀: 1.12 µM vs A549: >33.3 µM) enables unambiguous allele-specific target validation. ~37-fold lower potency than clinical inhibitors makes it uniquely suited for graded MAPK pathway titration—studying threshold effects and drug-tolerant persister cells without immediate pathway shutdown. Ideal reference standard for SAR programs, HTS counter-screening, and assay development.

Molecular Formula C20H15Cl3FN3O2S
Molecular Weight 486.8 g/mol
Cat. No. B12418333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-14
Molecular FormulaC20H15Cl3FN3O2S
Molecular Weight486.8 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C(=CC(=C4)O)Cl)Cl)Cl
InChIInChI=1S/C20H15Cl3FN3O2S/c1-2-15(29)26-3-5-27(6-4-26)20-12-9-13(21)16(18(24)19(12)25-30-20)11-7-10(28)8-14(22)17(11)23/h2,7-9,28H,1,3-6H2
InChIKeyZCRFSHDFEGWLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS inhibitor-14: A G12C-Specific Inhibitor with Defined Biochemical and Cellular Potency for Precision Oncology Research


KRAS inhibitor-14 (CAS 2230873-78-4; compound 3-22) is a small-molecule inhibitor that targets the KRAS G12C mutant protein, a key oncogenic driver in a subset of lung, colorectal, and pancreatic cancers . It exhibits a biochemical IC50 of 0.249 µM against KRAS G12C and demonstrates functional inhibition of the downstream MAPK pathway, as measured by p-ERK suppression in MIA PaCa-2 (pancreatic cancer) and A549 (lung cancer) cells with IC50 values of 1.12 µM and >33.3 µM, respectively . This compound is structurally distinct from clinically advanced KRAS G12C inhibitors such as sotorasib and adagrasib, and its specific potency profile positions it as a valuable research tool for delineating KRAS-dependent signaling pathways and validating therapeutic targets in mutant-selective oncology models.

Why Generic Substitution Fails: Critical Differentiation of KRAS inhibitor-14 from Close Analogs and Clinical Inhibitors


The term 'KRAS inhibitor' encompasses a chemically diverse set of molecules with vastly different potency, selectivity, and pharmacokinetic properties, rendering them non-interchangeable in research settings. Even among compounds targeting the same G12C mutation, structural variations in the binding pocket engagement can lead to orders-of-magnitude differences in biochemical and cellular IC50 values [1]. For instance, a direct comparison with its close structural analog KRAS inhibitor-16 reveals a ~1.8-fold difference in biochemical potency, which translates to a more substantial 2.7- to >3-fold difference in cellular p-ERK inhibition . Furthermore, clinically advanced inhibitors such as sotorasib and adagrasib exhibit p-ERK IC50 values in the low nanomolar range in sensitive cell lines, whereas KRAS inhibitor-14 displays an IC50 of 1.12 µM in MIA PaCa-2 cells [2]. These quantitative discrepancies underscore that even inhibitors sharing a nominal target cannot be assumed to produce equivalent biological outcomes. Therefore, procurement decisions for KRAS inhibitor-14 must be guided by its specific, experimentally verified potency metrics, as detailed in Section 3, to ensure experimental reproducibility and correct interpretation of KRAS-dependent phenotypes.

Product-Specific Quantitative Evidence Guide for KRAS inhibitor-14: Head-to-Head Potency, Cellular Activity, and Structural Differentiation


KRAS inhibitor-14 Demonstrates 1.8-Fold Superior Biochemical Potency Compared to its Close Structural Analog KRAS inhibitor-16

KRAS inhibitor-14 exhibits a biochemical IC50 of 0.249 µM against the KRAS G12C protein. In a direct comparison with its structurally related analog, KRAS inhibitor-16 (compound 3-11), which has a reported IC50 of 0.457 µM in the same assay system, KRAS inhibitor-14 is approximately 1.8-fold more potent at the biochemical level . This indicates a quantifiable advantage in target engagement for KRAS inhibitor-14 within this specific chemical series.

KRAS G12C Biochemical Assay Small Molecule Inhibitor

KRAS inhibitor-14 Displays 2.7-Fold Higher Cellular Activity in MIA PaCa-2 Pancreatic Cancer Cells Compared to KRAS inhibitor-16

In the KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cell line, KRAS inhibitor-14 inhibits phosphorylation of ERK (p-ERK), a key downstream effector of KRAS signaling, with an IC50 of 1.12 µM. Its analog, KRAS inhibitor-16, exhibits a p-ERK IC50 of 3.06 µM in the same cellular context . This represents a 2.7-fold increase in cellular potency for KRAS inhibitor-14, demonstrating that the ~1.8-fold biochemical advantage translates into an amplified functional effect within a relevant disease model.

MIA PaCa-2 p-ERK Cellular Potency

KRAS inhibitor-14 Exhibits >3-Fold Greater Cellular Activity in A549 Lung Cancer Cells Compared to KRAS inhibitor-16

In the A549 lung cancer cell line, which harbors a KRAS G12S mutation and is thus relatively resistant to G12C-specific inhibitors, KRAS inhibitor-14 demonstrates a p-ERK IC50 of >33.3 µM. In stark contrast, its analog KRAS inhibitor-16 shows a p-ERK IC50 of 11.1 µM in the same cell line . This indicates that KRAS inhibitor-14 is >3-fold less active against KRAS G12S-mutant cells compared to KRAS inhibitor-16, suggesting a higher degree of selectivity for the G12C mutant isoform. This differential activity profile can be exploited as a tool to parse allele-specific signaling dependencies.

A549 p-ERK Cellular Potency

KRAS inhibitor-14 Exhibits a Distinct Cellular Potency Profile Compared to Clinical Inhibitors Sotorasib and Adagrasib

While not a direct head-to-head study, cross-study comparison of cellular p-ERK inhibition in MIA PaCa-2 cells reveals a clear potency differential between KRAS inhibitor-14 and clinically advanced KRAS G12C inhibitors. KRAS inhibitor-14 exhibits a p-ERK IC50 of 1.12 µM . In contrast, published data for sotorasib and adagrasib report maximal inhibition of ERK phosphorylation at concentrations as low as ~0.03 µM (30 nM) in this same cell line, with single-digit nanomolar IC50 values for cell viability [1][2]. This places KRAS inhibitor-14 approximately 1-2 orders of magnitude less potent than clinical-stage inhibitors in this cellular context, a key differentiating factor for experimental design.

MIA PaCa-2 p-ERK Clinical Benchmarking

Optimal Research and Industrial Application Scenarios for KRAS inhibitor-14 Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies within the KRAS G12C Inhibitor Series

The ~1.8-fold biochemical potency advantage and up to >3-fold differential cellular activity of KRAS inhibitor-14 compared to its direct analog KRAS inhibitor-16 make it an essential reference compound for medicinal chemistry and SAR programs. Researchers can use KRAS inhibitor-14 to benchmark new analogs within this chemical series, quantifying how specific structural modifications impact both target engagement and downstream signaling in G12C-mutant vs. non-mutant cell lines .

Mechanistic Studies of KRAS Signaling Requiring a Wide Dose-Response Window

Given that KRAS inhibitor-14 is approximately 37-fold less potent than clinical inhibitors like sotorasib/adagrasib in MIA PaCa-2 cells, it is ideally suited for experiments that require a broad, graded inhibition of the MAPK pathway. This allows for precise titration of KRAS activity to study threshold effects, feedback activation, or the emergence of drug-tolerant persister cells without the immediate and complete pathway shutdown seen with ultra-potent clinical compounds [1].

Cell Line-Specific Selectivity Profiling and Allele Discrimination

The stark difference in p-ERK inhibition potency between G12C-mutant MIA PaCa-2 cells (IC50 = 1.12 µM) and G12S-mutant A549 cells (IC50 >33.3 µM) positions KRAS inhibitor-14 as a powerful tool for confirming allele-specific drug effects. This >30-fold selectivity window can be used to validate that phenotypes observed in G12C-mutant models are on-target, or to identify synthetic lethal interactions that are uniquely dependent on partial G12C inhibition .

In Vitro Assay Development and High-Throughput Screening (HTS) Counter-Screens

The well-characterized, moderate potency of KRAS inhibitor-14 makes it a robust positive control for developing and validating biochemical and cell-based assays aimed at identifying novel KRAS G12C binders. Its differential activity in MIA PaCa-2 and A549 cells also qualifies it as a valuable counter-screen tool in HTS campaigns to triage compounds for mutant selectivity early in the discovery pipeline, reducing false-positive rates from pan-toxic or non-selective hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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